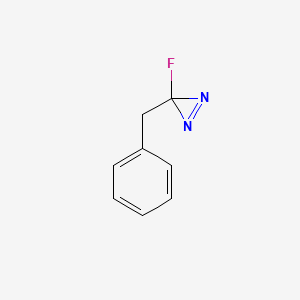
3-Benzyl-3-fluorodiazirine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-3-fluorodiazirine: is a chemical compound that belongs to the class of diazirines, which are known for their ability to generate carbenes upon photochemical, thermal, or electrical stimulation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the use of tetrabutylammonium fluoride (TBAF) as the fluorinating agent . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the stability of the intermediate products.
Industrial Production Methods: Industrial production of 3-Benzyl-3-fluorodiazirine may involve large-scale fluorination processes using specialized equipment to handle the reactive intermediates. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Benzyl-3-fluorodiazirine undergoes various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzyl alcohol or benzaldehyde.
Reduction: The compound can be reduced to form the corresponding benzylamine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Benzylamine.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-3-fluorodiazirine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Benzyl-3-fluorodiazirine involves the generation of a carbene intermediate upon exposure to light or heat. This carbene can insert into various chemical bonds, such as C-H, O-H, or N-H bonds, leading to the formation of new covalent bonds . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds: 3-Benzyl-3-fluorodiazirine is unique due to its fluorine atom, which enhances its reactivity and stability compared to other diazirines. Similar compounds include:
3-Benzyl-3-chlorodiazirine: Similar structure but with a chlorine atom instead of fluorine.
3-Benzyl-3-bromodiazirine: Contains a bromine atom, which affects its reactivity and stability differently.
Highlighting Its Uniqueness: The presence of the fluorine atom in this compound makes it particularly effective in applications requiring high reactivity and stability. This unique feature allows for more precise control over the generation and insertion of carbenes, making it a valuable tool in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
198020-05-2 |
|---|---|
Molekularformel |
C8H7FN2 |
Molekulargewicht |
150.156 |
IUPAC-Name |
3-benzyl-3-fluorodiazirine |
InChI |
InChI=1S/C8H7FN2/c9-8(10-11-8)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI-Schlüssel |
QLQJPSHQRMPIEA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2(N=N2)F |
Synonyme |
3H-Diazirine,3-fluoro-3-(phenylmethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















